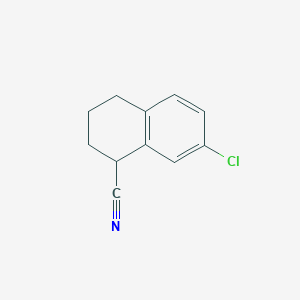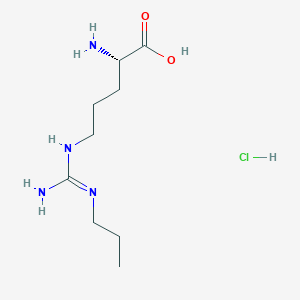
N|O-Propyl-L-arginine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N|O-Propyl-L-arginine (hydrochloride) is a chemical compound known for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study nNOS-dependent physiological and pathological processes. Its molecular formula is C9H20N4O2 · xHCl, and it has a molecular weight of 216.28 (free base basis) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N|O-Propyl-L-arginine (hydrochloride) typically involves the reaction of L-arginine with propylamine under specific conditionsThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for N|O-Propyl-L-arginine (hydrochloride) are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
化学反应分析
Types of Reactions
N|O-Propyl-L-arginine (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of N|O-Propyl-L-arginine (hydrochloride).
科学研究应用
N|O-Propyl-L-arginine (hydrochloride) is extensively used in scientific research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This property makes it valuable for studying nNOS-dependent physiological and pathological processes in both in vitro and in vivo models .
Chemistry
In chemistry, it is used to investigate the role of nitric oxide in various chemical reactions and pathways.
Biology
In biological research, it helps in understanding the role of nitric oxide in cellular signaling and its impact on various biological processes.
Medicine
In medical research, N|O-Propyl-L-arginine (hydrochloride) is used to study the potential therapeutic effects of nNOS inhibition in conditions such as neurodegenerative diseases and cardiovascular disorders .
Industry
While its industrial applications are limited, it can be used in the development of new pharmaceuticals targeting nNOS.
作用机制
N|O-Propyl-L-arginine (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It competes with the natural substrate of nNOS, thereby preventing the production of nitric oxide. This inhibition affects various molecular targets and pathways involved in nitric oxide signaling .
相似化合物的比较
Similar Compounds
Nω-Nitro-L-arginine: Another nNOS inhibitor but with different selectivity and potency.
Nω-Methyl-L-arginine: Inhibits both nNOS and other isoforms of nitric oxide synthase.
Nω-Phospho-L-arginine: Used for different research applications due to its unique properties.
Uniqueness
N|O-Propyl-L-arginine (hydrochloride) is unique due to its high selectivity and potency for nNOS inhibition. This makes it a preferred choice for studies specifically targeting neuronal nitric oxide synthase without affecting other isoforms .
属性
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXYHYMXLUNPN-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans](/img/structure/B2681267.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
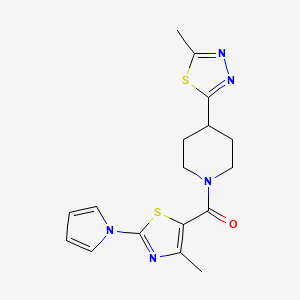
![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2681276.png)
![4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2681277.png)
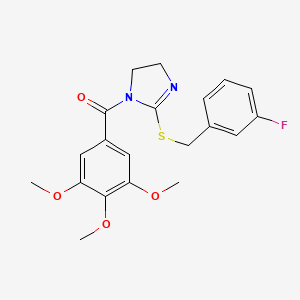
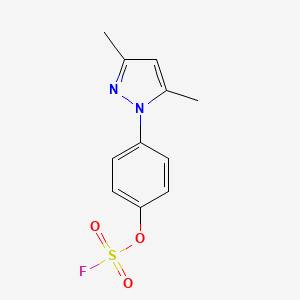
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2681283.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2681284.png)

